molecular formula C15H20N2O4 B2442147 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid CAS No. 2418671-05-1

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid

Cat. No.: B2442147
CAS No.: 2418671-05-1
M. Wt: 292.335
InChI Key: YCCAHFKNAHDUGK-UHFFFAOYSA-N
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Description

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid is an organic compound with a complex structure that includes a benzodiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid typically involves multiple steps. One common route includes the protection of the amine group, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an anxiolytic or anticonvulsant.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to GABA receptors in the brain, enhancing inhibitory neurotransmission and producing calming effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylicacid is unique due to its specific benzodiazepine core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid is a synthetic compound belonging to the benzodiazepine class. Its structural complexity and functional groups suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 2137442-90-9

The biological activity of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid primarily arises from its interaction with various molecular targets. The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions, exposing an active amine that may participate in further chemical reactions. This property positions the compound as a versatile building block in medicinal chemistry.

2. Anti-inflammatory Effects

Benzodiazepine derivatives have also been explored for their anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and enzymes such as TNF-alpha and COX-2. The potential for 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid to modulate inflammatory pathways remains an area for future research.

3. Antioxidant Activity

Some studies suggest that benzodiazepine derivatives possess antioxidant capabilities. For example, compounds exhibiting radical scavenging activity have been documented with moderate effectiveness compared to standard antioxidants like ascorbic acid . The antioxidant potential of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid could be evaluated through assays measuring its ability to neutralize free radicals.

Case Studies and Research Findings

While comprehensive studies specifically targeting the biological activity of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-8-carboxylic acid are scarce, related research provides insights into its potential applications:

Study Findings
Study on Benzodiazepine DerivativesInvestigated various modifications leading to enhanced ACE inhibition; compounds with carboxylic acid substitutions showed improved activity .
Antioxidant Capacity AssessmentEvaluated several benzodiazepine derivatives for their radical scavenging abilities; some exhibited comparable activity to known antioxidants .
Anti-inflammatory ResearchExplored the role of benzodiazepines in modulating inflammatory responses; highlighted potential pathways for therapeutic intervention.

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-7-6-16-12-8-10(13(18)19)4-5-11(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCAHFKNAHDUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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